11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
Overview
Description
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha is a metabolite of Prostaglandin D2 in the 15-hydroxy PGDH pathway. It is a significant compound in the study of prostaglandin metabolism and has various biological implications .
Scientific Research Applications
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha has several scientific research applications:
Chemistry: It is used to study the metabolism of prostaglandins and their derivatives.
Biology: The compound is significant in understanding the biological pathways involving prostaglandins.
Medicine: It has potential therapeutic applications in treating conditions related to prostaglandin metabolism.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
Target of Action
The primary target of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha, also known as 11beta-dhk-PGF2alpha or 11beta-dhk-PGF2a, is the 15-hydroxy Prostaglandin Dehydrogenase (15-hydroxy PGDH) pathway . This pathway plays a crucial role in the metabolism of Prostaglandin D2 (PGD2), a lipid compound that has various biological effects including vasodilation, inhibition of platelet aggregation, and sleep regulation .
Mode of Action
The compound interacts with its target through a series of metabolic reactions. Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD+ and NADP+ .
Biochemical Pathways
The compound is a metabolite of PGD2 in the 15-hydroxy PGDH pathway . This pathway involves the sequential conversion of PGD2 to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+ . The conversion is facilitated by the enzyme prostaglandin Δ13-reductase .
Pharmacokinetics
It is known that the compound is formed in human males upon infusion or inhalation of tritiated pgd2, with peak plasma levels of both 11β-pgf2α and 11β-13,14-dihydro-15-keto pgf2α observed within 10 minutes .
Result of Action
The result of the action of 11beta-dhk-PGF2alpha is the formation of 11β-13,14-dihydro-15-keto PGF2α, a metabolite of PGD2 . This metabolite is part of the 15-hydroxy PGDH pathway and plays a role in the metabolism of PGD2 .
Action Environment
The action of 11beta-dhk-PGF2alpha is influenced by the presence of NAD+ and NADP+ . These coenzymes are essential for the metabolism of PGD2 to 11β-13,14-dihydro-15-keto PGF2α . The environment within human lung and guinea pig liver and kidney homogenates also influences the compound’s action .
Biochemical Analysis
Biochemical Properties
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha interacts with several enzymes and proteins. It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase . This process is preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .
Cellular Effects
It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the 15-hydroxy PGDH pathway, a metabolic pathway . It interacts with enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha involves the metabolism of Prostaglandin D2. Homogenates of human lung metabolize Prostaglandin D2 first to 11beta-PGF2alpha and then to 11beta-15-keto-PGF2alpha in the presence of NAD+. no this compound is formed in this process. In contrast, guinea pig liver and kidney homogenates metabolize Prostaglandin D2 to this compound via 11beta-PGF2alpha in the presence of NAD+ and NADP+ .
Industrial Production Methods: The industrial production of this compound is not well-documented. it is typically synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions: 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparison with Similar Compounds
- Prostaglandin D2
- 11beta-PGF2alpha
- 11beta-15-keto-PGF2alpha
Comparison: 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha is unique due to its specific role in the 15-hydroxy PGDH pathway and its formation through the reduction of the C-13, 14 double bond. This distinguishes it from other prostaglandin metabolites, which may not undergo the same metabolic processes .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIONYPMSCHQI-KGILNJEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348020 | |
Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107615-77-0 | |
Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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